molecular formula C12H22O2 B153647 Methyl undec-10-enoate CAS No. 111-81-9

Methyl undec-10-enoate

Cat. No. B153647
CAS RN: 111-81-9
M. Wt: 198.3 g/mol
InChI Key: KISVAASFGZJBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl undec-10-enoate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It is an unsaturated ester that can participate in cycloaddition reactions to form novel compounds with interesting properties.

Synthesis Analysis

The synthesis of novel 3,5-disubstituted-dihydroisoxazoles from methyl undec-10-enoate has been demonstrated through efficient cycloaddition reactions. These reactions occur under relatively mild conditions and yield the desired products in good yields, indicating that methyl undec-10-enoate is a versatile starting material for synthesizing complex molecular structures .

Molecular Structure Analysis

Infrared and Raman spectroscopy studies have been conducted on methyl undec-10-enoate to understand its molecular structure. The conjugation of the double bond with the carbonyl group in methyl undec-10-enoate has been shown to lower the wavenumber value of ν(C=C) by 8 cm⁻¹ from the mean value of 1657 cm⁻¹, which is indicative of the molecular interactions within the compound .

Chemical Reactions Analysis

Methyl undec-10-enoate has been used as a reactant in the preparation of cyclic-ketone derivatives. The reaction with cyclopentanone and cyclohexanone yields two distinct products, which upon further reaction with mercaptoacetic acid and ammonium carbonate, produce compounds with antimicrobial activity. This demonstrates the reactivity of methyl undec-10-enoate and its potential use in the synthesis of bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl undec-10-enoate can be inferred from its reactivity and the spectral data obtained from studies. The compound's ability to undergo cycloaddition reactions and its interaction with various reagents to form bioactive compounds suggest that it has significant chemical versatility. The spectral data provide insights into its molecular structure, which is crucial for understanding its reactivity and properties .

Scientific Research Applications

1. Synthesis of Cyclic-Ketone Derivatives

Methyl undec-10-enoate has been utilized in the synthesis of cyclic-ketone derivatives, which are shown to exhibit antimicrobial activity. The reaction of methyl undec-10-enoate with cyclopentanone and cyclohexanone results in the formation of compounds that have demonstrated positive results in antimicrobial testing at specific concentrations (Rauf & Jahan, 2005).

2. Synthesis of Dihydroisoxazoles and Tetrazole Derivatives

Efficient cycloaddition reactions involving methyl undec-10-enoate have led to the creation of novel 3,5-disubstituted-dihydroisoxazoles. These compounds are synthesized under mild conditions and yield products in good amounts. This showcases methyl undec-10-enoate's versatility in organic synthesis (Sharma & Rauf, 2009).

3. Aziridination Using Chloramine-T

Methyl undec-10-enoate has been used in the aziridination process with chloramine-T. This results in the formation of N-substituted aziridine derivatives, synthesized under mild conditions and characterized through various analytical methods. This demonstrates its potential in the synthesis of aziridine compounds (Rauf & Ahmad, 2005).

4. Synthesis of Gemini Surfactants

The compound has been a key ingredient in the synthesis of Gemini surfactants through reactions with N-halosuccinimides and dimercaptoethane. These reactions have led to the formation of β,β‘-dibromodithioethers, illustrating its utility in surfactant chemistry (Singh & Singh, 2007).

5. Formation of Organic Monolayers on SiC and SiₓN₄ Surfaces

Methyl undec-10-enoate has been employed in the formation of alkyl monolayers on silicon carbide and silicon-rich silicon nitride surfaces. This is achieved using UV irradiation in the presence of alkenes, leading to stable coatings with potential applications in material science (Rosso et al., 2009).

6. Hydrosilylation for Silicon Oleochemical Synthesis

The hydrosilylation of methyl undec-10-enoate with various hydrosilanes, catalyzed by H₂PtCl₆, has been studied, yielding good results under mild conditions. This process is significant in the synthesis of organosilicon compounds (Behr, Naendrup, & Obst, 2002).

7. Transesterification for Biobased Polyester Synthesis

Methyl undec-10-enoate has been used in the transesterification of ethyl-10-undecenoate with alcohols, demonstrating efficient conversion into promising monomers for biobased polyesters. This showcases its role in sustainable chemistry and material science (Sudhakaran et al., 2022).

Safety And Hazards

Methyl undec-10-enoate is used as a precursor for undecylenic derivatives for cosmetics and personal care3. However, specific safety and hazard information was not found in the search results.


Future Directions

Methyl undec-10-enoate has potential use in biofuel production and as a starting material for the synthesis of various organic compounds1. It is also being investigated for its potential use in the synthesis of antimicrobial agents4.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific sources or conduct further research.


properties

IUPAC Name

methyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISVAASFGZJBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046566
Record name Methyl 10-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Oily aroma
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

245.00 to 248.00 °C. @ 760.00 mm Hg
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.891 (20°)
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl undec-10-enoate

CAS RN

111-81-9
Record name Methyl 10-undecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl undecylenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl undecenate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Undecenoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 10-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl undec-10-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL UNDECYLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWN4DY6S6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

27.5 °C
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Preferably, the cross metathesis reaction with acrylonitrile is carried out with a compound chosen from 9-decenoic acid or methyl 9-decenoate, resulting from the ethenolysis of oleic acid or methyl oleate, 10-undecenoic acid or methyl 10-undecenoate, resulting from the cracking of ricinoleic acid or methyl ricinoleate, oleic acid or methyl oleate, 9-octadecenedioic acid or methyl 9-octadecenedioate, resulting from the homometathesis or fermentation of oleic acid, erucic acid and methyl erucate, or 12-tridecenoic acid or methyl 12-tridecenoate, resulting from lesquerolic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This example illustrates the synthesis of the C20 diacid starting from ricinoleic acid. During the first stage, methyl ricinoleate is subjected to a pyrolysis at a temperature of 550° C. to form methyl 10-undecenoate, which is converted to the acid form by hydrolysis. In the second homometathesis stage, use is made of the ruthenium complex (3) catalyst described in the publication by Stefan Randl et al., Synlett (2001), 10, 430, which is very stable and does not decompose when it is exposed to air or to water. The homometathesis reaction is carried out in CH2Cl2, at a 0.15M 10-undecenoic acid concentration, at a temperature of 30° C. and for 2 hours with a catalyst concentration of 0.5 mol %. The yields are determined by chromatographic analysis. The yield of diacid HOOC—(CH2)8—CH═CH—(CH2)8—COOH is 67 mol %. This product can be hydrogenated according to a conventional process with a yield of 100%.
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl undec-10-enoate
Reactant of Route 2
Reactant of Route 2
Methyl undec-10-enoate
Reactant of Route 3
Reactant of Route 3
Methyl undec-10-enoate
Reactant of Route 4
Reactant of Route 4
Methyl undec-10-enoate
Reactant of Route 5
Reactant of Route 5
Methyl undec-10-enoate
Reactant of Route 6
Reactant of Route 6
Methyl undec-10-enoate

Citations

For This Compound
177
Citations
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2019 - Elsevier
… The clastogenicity of methyl undec-10-enoate was assessed … were treated with methyl undec-10-enoate in ethanol at … Under the conditions of the study, methyl undec-10-enoate …
Number of citations: 1 www.sciencedirect.com
A Rauf, R Jahan - 2005 - nopr.niscpr.res.in
… -ketones by taking methyl undec10-enoate as the substrate … Cyclopentanone 1a reacted with methyl undec-10enoate 2 in … with methyl undec-10-enoate yields two products 3b and 4b. …
Number of citations: 3 nopr.niscpr.res.in
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
… to methyl undec-10enoate (CAS # 111-81-9; see Section VI). The clastogenicity of methyl undec-10-enoate … blood lymphocytes were treated with methyl undec-10-enoate in ethanol at …
S Sharma, A Rauf - Chinese Chemical Letters, 2009 - Elsevier
… The methyl undec-10-enoate 1 was prepared by refluxing the 10-undecenoic acid in MeOH in the presence of catalytic amount of sulfuric acid [16]. A mixture of 1 (0.12 g, 0.6 mmol) and …
Number of citations: 9 www.sciencedirect.com
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
… Methyl undec-10-enoate was assessed in the BlueScreen … The mutagenic activity of methyl undec-10-enoate has been … were treated with methyl undec-10-enoate in dimethyl sulfoxide (…
Number of citations: 18 www.sciencedirect.com
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
… , methyl undec-10-enoate was not mutagenic in the Ames test, and this can be extended to ethyl 4-pentenoate. The clastogenicity of methyl undec-10-enoate … methyl undec-10-enoate in …
C Koch, M Pesaro, G Schmaus, P Mayser - Mycoses, 2020 - Wiley Online Library
Background For fatty acid esters of monohydric alcohols, cleavage by exo‐enzymes of Malassezia (M.) spp. and release of fatty acids with antimicrobial activity have been shown …
Number of citations: 6 onlinelibrary.wiley.com
JED Davies, MSFLK Jie, CH Lam - Chemistry and Physics of Lipids, 1975 - Elsevier
… The infrared spectra (of CCI 4 solutions) and the Raman spectra (of the neat liquids) of the eight isomeric methyl cis-undecenoates, of methyl undec-10-enoate, and of the nine isomeric …
Number of citations: 5 www.sciencedirect.com
A Mcheik, A Hijazi, H Diab… - J. European Scientific …, 2017 - researchgate.net
… Consequently, we develop these hydroboration reactions of three methyl esters of fatty acids: 1) Methyl undec-10 enoate having a terminal double bond: CH2=CH-(CH2)8-COOCH3. 2) …
Number of citations: 1 www.researchgate.net
A Behr, F Naendrup, D Obst - European journal of lipid science …, 2002 - Wiley Online Library
… In contrast, we found that the reaction, especially in the case of the reactive methyl undec-10-enoate, could be performed with Speier’s catalyst in a biphasic liquid-liquid reaction system …
Number of citations: 67 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.